molecular formula C6H14INO2S B6302413 (R)-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide CAS No. 3493-10-5

(R)-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide

Cat. No.: B6302413
CAS No.: 3493-10-5
M. Wt: 291.15 g/mol
InChI Key: YFDARUPBTIEXOS-NUBCRITNSA-N
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Description

®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide is a chemical compound with the molecular formula C6H14INO2S and a molecular weight of 291.15 g/mol . It is characterized by the presence of an amino group, a carboxylic acid group, and a sulfonium group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide typically involves the reaction of ®-3-amino-3-carboxypropyl chloride with dimethyl sulfide in the presence of a base, followed by the addition of iodine to form the iodide salt . The reaction conditions often include:

  • Temperature: 0-5°C
  • Solvent: Methanol or ethanol
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-Amino-3-carboxypropyl)dimethylsulfonium chloride
  • ®-(3-Amino-3-carboxypropyl)dimethylsulfonium bromide
  • ®-(3-Amino-3-carboxypropyl)dimethylsulfonium fluoride

Uniqueness

®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, bromide, and fluoride counterparts .

Properties

IUPAC Name

[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDARUPBTIEXOS-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@H](C(=O)O)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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